molecular formula C10H10BrN B13118993 2-(3-Bromo-4-ethylphenyl)acetonitrile

2-(3-Bromo-4-ethylphenyl)acetonitrile

Cat. No.: B13118993
M. Wt: 224.10 g/mol
InChI Key: MWCZOAHQGBEEAL-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-ethylphenyl)acetonitrile is an organic compound with the molecular formula C10H10BrN It is a derivative of acetonitrile, where the acetonitrile group is attached to a brominated and ethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-ethylphenyl)acetonitrile can be achieved through several methods. One common approach involves the bromination of 4-ethylphenylacetonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-ethylphenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a phase-transfer catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Substitution: Formation of 2-(3-Amino-4-ethylphenyl)acetonitrile or 2-(3-Thio-4-ethylphenyl)acetonitrile.

    Oxidation: Formation of 2-(3-Bromo-4-ethylbenzaldehyde) or 2-(3-Bromo-4-ethylbenzoic acid).

    Reduction: Formation of 2-(3-Bromo-4-ethylphenyl)ethylamine.

Scientific Research Applications

2-(3-Bromo-4-ethylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-ethylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-fluorophenyl)acetonitrile
  • 2-(3-Bromo-4-methylphenyl)acetonitrile
  • 2-(3-Bromo-4-chlorophenyl)acetonitrile

Uniqueness

2-(3-Bromo-4-ethylphenyl)acetonitrile is unique due to the presence of both bromine and ethyl substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

2-(3-bromo-4-ethylphenyl)acetonitrile

InChI

InChI=1S/C10H10BrN/c1-2-9-4-3-8(5-6-12)7-10(9)11/h3-4,7H,2,5H2,1H3

InChI Key

MWCZOAHQGBEEAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CC#N)Br

Origin of Product

United States

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